![molecular formula C14H9F2N3O3S B5712889 3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5712889.png)
3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine and nitro groups on the phenyl rings, as well as a carbamothioyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:
Preparation of 4-fluoro-3-nitrophenyl isocyanate: This intermediate can be synthesized by reacting 4-fluoro-3-nitroaniline with phosgene or a phosgene equivalent under controlled conditions.
Formation of the carbamothioyl linkage: The 4-fluoro-3-nitrophenyl isocyanate is then reacted with 3-fluorobenzamide in the presence of a suitable base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Reduction: Formation of 3-fluoro-N-[(4-fluoro-3-aminophenyl)carbamothioyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as fluorescence or conductivity.
Bioconjugation: It can be used in the immobilization of biomolecules onto surfaces for various biochemical assays and diagnostic applications.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of fluorine and nitro groups can enhance its binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-fluoro-3-nitrophenyl isocyanate
- 4-fluoro-3-nitroaniline
- 4-fluoro-3-nitrophenyl azide
Uniqueness
3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both fluorine and nitro groups, along with the carbamothioyl linkage, makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O3S/c15-9-3-1-2-8(6-9)13(20)18-14(23)17-10-4-5-11(16)12(7-10)19(21)22/h1-7H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUHBMYDXSYBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
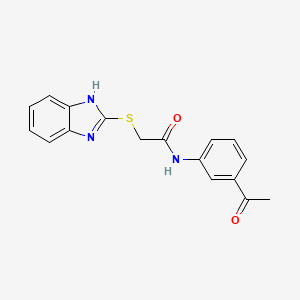
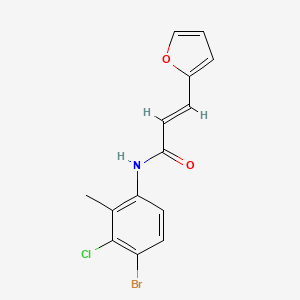
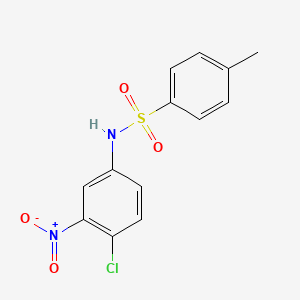
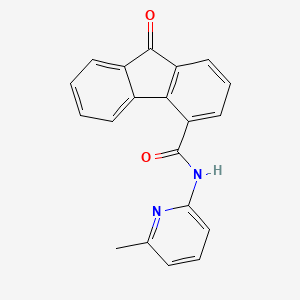

![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
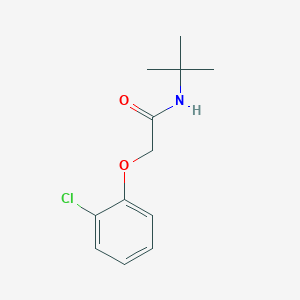

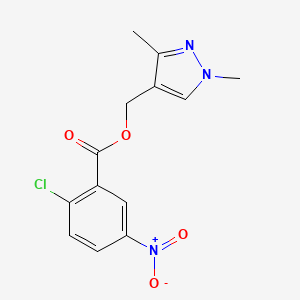
![(2E)-3-(furan-2-yl)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B5712857.png)

![4-[(Morpholin-4-YL)methyl]-N'-[(2E)-4-phenylbutan-2-ylidene]benzohydrazide](/img/structure/B5712875.png)
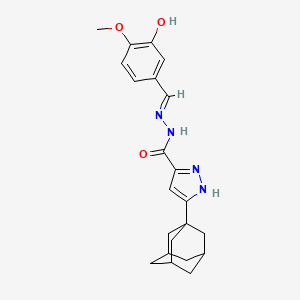
![1-Methyl-3-nitro-5-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole](/img/structure/B5712890.png)
